4-Isopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
CAS No.: 1353580-66-1
Cat. No.: VC8232177
Molecular Formula: C16H23BO3
Molecular Weight: 274.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1353580-66-1 |
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Molecular Formula | C16H23BO3 |
Molecular Weight | 274.2 g/mol |
IUPAC Name | 4-propan-2-yl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
Standard InChI | InChI=1S/C16H23BO3/c1-11(2)12-7-8-13(10-18)14(9-12)17-19-15(3,4)16(5,6)20-17/h7-11H,1-6H3 |
Standard InChI Key | YFVJVJSYDLOUDQ-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(C)C)C=O |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(C)C)C=O |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features a benzaldehyde scaffold substituted with:
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A 4-isopropyl group (–CH(CH)), introducing steric bulk.
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A 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group, a pinacol boronic ester that stabilizes the boron atom and enhances solubility in organic solvents .
Molecular Formula and Weight
Property | Value |
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Molecular Formula | CHBO |
Molecular Weight | 274.16 g/mol |
CAS Registry Number | 1353580-66-1 |
Spectroscopic Data
While experimental data for this specific compound is scarce, analogs provide insights:
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H NMR: The aldehyde proton typically resonates at δ 10.0–10.2 ppm. The isopropyl group’s methyl protons appear as a septet (δ 1.2–1.4 ppm).
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C NMR: The boronate carbon (B–O) appears at ~85 ppm, while the aldehyde carbon resonates near δ 192 ppm .
Synthesis Methods
Borylation of Halogenated Precursors
A common route involves Miyaura borylation, where a palladium catalyst (e.g., Pd(dppf)Cl) facilitates the reaction between 4-isopropyl-2-bromobenzaldehyde and bis(pinacolato)diboron (Bpin):
This method achieves yields of 70–85% under optimized conditions (80°C, THF, 12 h) .
Alternative Routes
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Direct Functionalization: Lithiation of 4-isopropylbenzaldehyde followed by trapping with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
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Cross-Coupling: Suzuki-Miyaura reactions using pre-functionalized boronic esters .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound serves as a key building block for synthesizing biaryl systems, which are foundational in:
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Pharmaceuticals: Anticancer agents (e.g., kinase inhibitors) .
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Materials Science: Conjugated polymers for organic light-emitting diodes (OLEDs).
Case Study: Drug Intermediate Synthesis
In a 2024 study, the compound was coupled with 5-bromo-2-methylpyridine to form a biphenyl intermediate for a JAK2 inhibitor (85% yield, Pd(PPh), KCO, ethanol/HO) .
Aldehyde Functionalization
The aldehyde group enables further derivatization:
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Condensation Reactions: Formation of Schiff bases for coordination chemistry.
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Reduction: Conversion to benzyl alcohol derivatives for polymer precursors.
Physical and Chemical Properties
Thermodynamic Data
Property | Value |
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Melting Point | 89–93°C |
Solubility | DCM, THF, ethanol |
Stability | Hygroscopic; store under N |
Reactivity
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Boronate Group: Participates in transmetalation with Pd(0) complexes.
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Aldehyde: Susceptible to nucleophilic attack (e.g., Grignard reactions) .
Hazard | Precaution |
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Irritant | Use gloves and eye protection |
Moisture-Sensitive | Store under inert atmosphere (−20°C) |
Combustible | Avoid open flames |
Comparison with Structural Analogs
Ethyl vs. Isopropyl Substituents
Property | 4-Ethyl Derivative | 4-Isopropyl Derivative |
---|---|---|
Molecular Weight | 260.15 g/mol | 274.16 g/mol |
Melting Point | Liquid at RT | 89–93°C |
Steric Bulk | Moderate | High |
The isopropyl group’s steric hindrance slows transmetalation in Suzuki couplings but improves selectivity in crowded environments.
Fluorinated Analogs
Compounds like 3-fluoro-4-(dioxaborolan)benzaldehyde exhibit enhanced Lewis acidity due to fluorine’s electronegativity, enabling faster reactions but lower thermal stability .
Recent Advances (2023–2025)
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